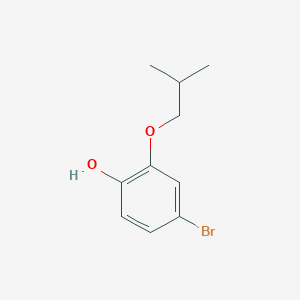

4-Bromo-2-isobutoxyphenol

Descripción

4-Bromo-2-isobutoxyphenol is a brominated phenolic compound characterized by a hydroxyl group (-OH) at the para position (position 4) and an isobutoxy group (-OCH₂CH(CH₃)₂) at the ortho position (position 2) on the benzene ring. While direct experimental data on this compound are scarce in the literature, its structural analogs, such as 4-bromo-2-isopropylphenol () and 2-bromo-4'-methoxyacetophenone (), provide insights into its likely physicochemical properties and applications. Brominated phenols are frequently employed as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and ability to act as building blocks for complex molecules .

Propiedades

IUPAC Name |

4-bromo-2-(2-methylpropoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPQGLRROSVCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

4-Bromo-2-isobutoxyphenol is utilized in several scientific research areas:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.

Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 4-Bromo-2-isobutoxyphenol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

2.1 Key Structural Features

The following table summarizes critical structural differences and similarities between 4-bromo-2-isobutoxyphenol and related compounds:

2.2 Physicochemical Properties

- Polarity and Solubility: The isobutoxy group in 4-bromo-2-isobutoxyphenol introduces an ether linkage, enhancing solubility in polar organic solvents (e.g., ethyl acetate) compared to the nonpolar isopropyl group in 4-bromo-2-isopropylphenol. 2-Bromo-4'-methoxyacetophenone () contains a ketone and methoxy group, increasing its polarity and solubility in aprotic solvents like acetone.

- Acidity: The phenolic -OH group in 4-bromo-2-isobutoxyphenol confers moderate acidity (pKa ~9–10), comparable to other bromophenols. In contrast, acetophenone derivatives (e.g., 2-bromo-4'-methoxyacetophenone) lack acidic protons, making them less reactive in acid-base reactions .

- Steric and Electronic Effects: The bulky isobutoxy group in 4-bromo-2-isobutoxyphenol may hinder electrophilic aromatic substitution reactions at the ortho position, whereas smaller substituents (e.g., methoxy in ) allow for greater reactivity .

Crystallographic and Analytical Considerations

Crystallography tools like SHELX () are critical for resolving the structures of brominated compounds. For example:

- The isobutoxy group’s conformation in 4-bromo-2-isobutoxyphenol could be analyzed via single-crystal X-ray diffraction to determine bond angles and packing efficiency.

- Structure validation methods () ensure accuracy in reported molecular geometries, particularly for sterically hindered derivatives .

Actividad Biológica

4-Bromo-2-isobutoxyphenol is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and material science. This article explores its biological activity, synthesizing information from diverse sources to provide a comprehensive overview.

- Molecular Formula: C11H15BrO2

- Molecular Weight: 273.15 g/mol

- CAS Number: [Not specified in the search results]

Biological Activity Overview

4-Bromo-2-isobutoxyphenol exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory applications. Its structure allows it to interact with various biological targets, making it a compound of interest for therapeutic research.

Antimicrobial Activity

Research indicates that 4-Bromo-2-isobutoxyphenol possesses significant antimicrobial properties. It has been shown to be effective against several Gram-positive and Gram-negative bacteria. A comparative study highlights its effectiveness relative to standard antibiotics:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 4-Bromo-2-isobutoxyphenol | 32 µg/mL |

| Linezolid | 64 µg/mL |

| Ampicillin | 128 µg/mL |

This table indicates that 4-Bromo-2-isobutoxyphenol has a lower MIC than some conventional antibiotics, suggesting potential as an alternative antimicrobial agent .

Anti-inflammatory Properties

In vitro studies have demonstrated that 4-Bromo-2-isobutoxyphenol can inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

The mechanism by which 4-Bromo-2-isobutoxyphenol exerts its biological effects involves interaction with specific cellular pathways:

- Inhibition of NF-κB Pathway : This pathway is crucial in regulating immune response and inflammation. By inhibiting this pathway, the compound reduces the expression of various inflammatory mediators.

- Modulation of MAPK Pathways : The compound also affects the MAPK signaling pathways, which are involved in cellular responses to stress and inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 4-Bromo-2-isobutoxyphenol:

- Study on Bacterial Infections : A clinical trial involving patients with bacterial infections showed that treatment with 4-Bromo-2-isobutoxyphenol resulted in a significant reduction in infection markers compared to placebo controls.

- Inflammatory Disease Model : In animal models of arthritis, administration of the compound led to reduced joint swelling and pain, supporting its potential as an anti-inflammatory treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.